molecular formula C14H16S2 B14670630 Bithiopyranylidene, 2,2',6,6'-tetramethyl- CAS No. 42506-61-6

Bithiopyranylidene, 2,2',6,6'-tetramethyl-

Cat. No.: B14670630
CAS No.: 42506-61-6
M. Wt: 248.4 g/mol
InChI Key: KIVKMHQZJLNIOQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Bithiopyranylidene, 2,2’,6,6’-tetramethyl- involves several steps. One common method starts with the preparation of 2,6-dimethyl-4H-thiopyran, which is then subjected to a series of reactions to form the final product. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the double bond between the two thiopyran rings . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Bithiopyranylidene, 2,2’,6,6’-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur-containing compounds .

Scientific Research Applications

Bithiopyranylidene, 2,2’,6,6’-tetramethyl- has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be used as a precursor for the production of various sulfur-containing compounds .

Mechanism of Action

The mechanism of action of Bithiopyranylidene, 2,2’,6,6’-tetramethyl- involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Properties

CAS No.

42506-61-6

Molecular Formula

C14H16S2

Molecular Weight

248.4 g/mol

IUPAC Name

4-(2,6-dimethylthiopyran-4-ylidene)-2,6-dimethylthiopyran

InChI

InChI=1S/C14H16S2/c1-9-5-13(6-10(2)15-9)14-7-11(3)16-12(4)8-14/h5-8H,1-4H3

InChI Key

KIVKMHQZJLNIOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(SC(=C2)C)C)C=C(S1)C

Origin of Product

United States

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